Cas no 1004053-43-3 (3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide)

3-Butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a synthetic organic compound featuring a thienopyrimidine core linked to a benzamide moiety via a butoxy-substituted phenyl group. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or intermediate in pharmaceutical synthesis. The thienopyrimidine scaffold is known for its bioisosteric properties, mimicking purine bases, which may enhance binding affinity to biological targets. The butoxy side chain could improve solubility and pharmacokinetic properties. This compound is of interest for research applications in drug discovery, especially in the development of therapies targeting proliferative or inflammatory pathways. Its well-defined structure allows for precise modifications to optimize activity and selectivity.
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide structure
1004053-43-3 structure
Product name:3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
CAS No:1004053-43-3
MF:C17H17N3O2S
MW:327.400782346725
CID:5470692

3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-butoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
    • 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
    • Inchi: 1S/C17H17N3O2S/c1-2-3-8-22-13-6-4-5-12(10-13)16(21)20-15-14-7-9-23-17(14)19-11-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,18,19,20,21)
    • InChI Key: VQOQYPOVQVTGOG-UHFFFAOYSA-N
    • SMILES: C(NC1N=CN=C2SC=CC2=1)(=O)C1=CC=CC(OCCCC)=C1

3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2733-0069-50mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2733-0069-2mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2733-0069-15mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2733-0069-10mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2733-0069-40mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2733-0069-10μmol
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2733-0069-75mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2733-0069-100mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2733-0069-3mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2733-0069-5mg
3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
1004053-43-3 90%+
5mg
$69.0 2023-05-16

3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Related Literature

Additional information on 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Recent Advances in the Study of 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS: 1004053-43-3)

In recent years, the compound 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS: 1004053-43-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thienopyrimidine scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and inflammatory diseases. The unique structural features of this compound, including the butoxybenzamide moiety, contribute to its biological activity and make it a subject of intense investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide. Research published in leading journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters has highlighted its role as a potent inhibitor of specific kinase pathways, including those involved in cancer cell proliferation and immune response modulation. These findings underscore the compound's potential as a lead candidate for the development of novel targeted therapies.

One of the key advancements in the study of this compound is the optimization of its pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) studies to modify the butoxybenzamide side chain, aiming to enhance bioavailability and reduce off-target effects. Computational modeling and in vitro assays have been instrumental in identifying derivatives with improved efficacy and safety profiles. These efforts have paved the way for preclinical evaluations, with some derivatives showing remarkable tumor growth inhibition in xenograft models.

In addition to its anticancer properties, 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has been investigated for its anti-inflammatory effects. Studies have demonstrated its ability to suppress pro-inflammatory cytokines and inhibit key signaling pathways such as NF-κB and MAPK. These findings suggest its potential utility in treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The dual therapeutic potential of this compound makes it a versatile candidate for further development.

The synthesis and scale-up of 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide have also been areas of active research. Recent publications describe novel synthetic routes that improve yield and purity while reducing environmental impact. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been successfully applied to the production of this compound, aligning with the pharmaceutical industry's growing emphasis on sustainability.

Looking ahead, the clinical translation of 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide remains a critical focus. Ongoing studies are exploring its combination with existing therapies to enhance therapeutic outcomes and overcome resistance mechanisms. Furthermore, biomarker identification efforts are underway to enable patient stratification and personalized treatment approaches. The compound's promising preclinical data and mechanistic insights position it as a strong contender for future clinical trials.

In conclusion, the latest research on 3-butoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS: 1004053-43-3) highlights its multifaceted therapeutic potential and underscores the importance of continued investigation. As our understanding of its molecular targets and mechanisms deepens, this compound is poised to make significant contributions to the fields of oncology and inflammation. The integration of advanced synthetic techniques, computational tools, and translational research will be key to unlocking its full clinical potential.

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